2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
Attach the thiophene ring via a substitution reaction.
Common reagents include thiophene and appropriate catalysts.
Industrial Production Methods
On an industrial scale, the production might employ similar steps with optimizations for yield and cost-efficiency:
Use of high-throughput reactors for large-scale amidation.
Continuous flow methods to ensure consistent product quality.
Catalyst recycling and solvent recovery systems to minimize waste and reduce environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide can be achieved through a multi-step process:
Formation of the Benzamide Core
Start with 2-chloro-6-fluorobenzoic acid.
Convert the benzoic acid to the corresponding acid chloride using thionyl chloride (SOCl₂).
Amidation
React the acid chloride with an amine, specifically an ethoxyethanolamine derivative.
Typical conditions involve using a base such as triethylamine in a suitable solvent like dichloromethane.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, targeting the thiophene ring to form sulfoxides or sulfones.
Reduction
Reduction reactions may target the amide bond, often with agents such as lithium aluminum hydride (LiAlH₄), reducing it to the corresponding amine.
Substitution
Halogen substitution reactions may involve nucleophilic substitution at the chloro or fluoro positions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: : Sodium methoxide in methanol, often at elevated temperatures.
Major Products
Oxidation of the thiophene ring produces sulfoxides or sulfones.
Reduction of the amide bond yields primary or secondary amines.
Nucleophilic substitutions yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Its unique structure makes it a useful starting material for medicinal chemistry research.
Biology
Studies involve its binding affinity to specific enzymes or receptors.
Medicine
Investigated as a potential pharmacophore in drug design, particularly for diseases where modulation of specific molecular pathways is beneficial.
Its structural components are explored for developing inhibitors or modulators.
Industry
Applications in material science for the synthesis of polymers or advanced materials with specific properties.
Utilized in the development of specialty chemicals with unique reactivity profiles.
Mechanism of Action
The compound’s mechanism of action depends on its interaction with molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins where the compound can bind and exert its effects.
Pathways Involved: : Specific biochemical pathways modulated by the compound’s binding, influencing cellular processes like signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-phenylbenzamide: : Shares a similar benzamide core but lacks the ethoxyethanol and thiophene groups.
N-(2-(2-hydroxyethoxy)ethyl)benzamide: : Similar backbone with different substituents on the benzamide core.
6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: : Fluorine at different positions.
Uniqueness
The presence of both chloro and fluoro groups introduces unique electronic and steric effects.
The ethoxyethanol and thiophene components contribute to distinct reactivity and interaction profiles, making it stand out among related compounds.
This detailed exploration highlights the multifaceted nature of 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, showcasing its synthetic versatility, diverse reactivity, and wide-ranging applications in scientific research and industry.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c16-11-2-1-3-12(17)14(11)15(20)18-8-13(21-6-5-19)10-4-7-22-9-10/h1-4,7,9,13,19H,5-6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCDBABNKQHEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CSC=C2)OCCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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